3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole
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Overview
Description
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a tetrahydrobenzene ring and a chlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazoles are known to interact with their targets based on their chemical diversity . The core structure of isoxazole has been found in many drugs, suggesting a wide range of potential interactions .
Biochemical Pathways
Isoxazoles are known to have significant biological interests , implying that they could affect a variety of biochemical pathways.
Result of Action
Isoxazoles are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simpler structure.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is unique due to its fused ring structure and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGXIGHQNRQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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